molecular formula C19H21NO4 B4053941 N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B4053941
M. Wt: 327.4 g/mol
InChI Key: DRILKPMJDIUMTA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide is a synthetic amide derivative featuring a benzodioxole moiety linked to a propanamide backbone and a substituted phenoxy group. The 1,3-benzodioxole fragment (a methylenedioxy bridge) is notable for its electron-rich aromatic system, which often enhances metabolic stability and binding affinity in bioactive molecules . The 3,4-dimethylphenoxy group introduces steric and electronic effects that may influence solubility, reactivity, or intermolecular interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-4-6-16(8-13(12)2)24-14(3)19(21)20-10-15-5-7-17-18(9-15)23-11-22-17/h4-9,14H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRILKPMJDIUMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Benzodioxole Ring to the Propanamide Backbone: This step involves the reaction of the benzodioxole derivative with a suitable propanamide precursor under controlled conditions.

    Introduction of the Dimethylphenoxy Group: The final step involves the substitution reaction where the dimethylphenoxy group is introduced to the propanamide backbone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-3,4-Dimethylbenzamide (349618-67-3)

  • Structural Differences: Replaces the propanamide-phenoxy chain with a benzamide group.
  • The absence of the phenoxy group could diminish hydrophobic interactions but improve solubility due to reduced steric bulk .
  • Synthesis : Likely synthesized via amide coupling between 3,4-dimethylbenzoic acid derivatives and 1,3-benzodioxol-5-ylmethanamine, analogous to methods in and .

N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide (3689-97-2)

  • Structural Differences : Features an isopropyl linker between the benzodioxole and propanamide, unlike the methylene linker in the target compound.
  • The absence of the phenoxy group limits π-π stacking opportunities but simplifies the synthetic pathway .

3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)-N-(6-hydroxyhexyl)propanamide (5)

  • Structural Differences : Replaces the benzodioxole with a dimethoxy-substituted dihydroisobenzofuran and adds a hydroxyhexyl chain.
  • Implications : The hydroxyhexyl group introduces hydrogen-bonding capacity, improving aqueous solubility. The dihydroisobenzofuran’s rigid structure may confer greater metabolic stability than the benzodioxole .

N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9)

  • Structural Differences : Contains a hydroxamic acid group (N-hydroxy) and a chlorophenyl substituent instead of benzodioxole.
  • Implications: The hydroxamic acid group is a known chelator for metal ions (e.g., in enzyme inhibition), while the chlorophenyl group enhances electrophilicity. This highlights how substituent choice can pivot applications toward medicinal chemistry (e.g., protease inhibition) .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Propanamide + benzodioxole 3,4-Dimethylphenoxy Bioactive molecules, enzyme ligands
N-(1,3-Benzodioxol-5-ylmethyl)-3,4-DMB (349618-67-3) Benzamide + benzodioxole 3,4-Dimethylbenzoyl Structural analogs for drug design
3-(1,3-Dimethoxy...propanamide (5) Propanamide + dihydroisobenzofuran 6-Hydroxyhexyl Solubility-enhanced drug candidates
N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) Hydroxamic acid + chlorophenyl Cyclohexyl, N-hydroxy Metalloenzyme inhibition

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs amide coupling strategies similar to , using activating agents like DCC/DMAP or HOBt .
  • Bioactivity Clues: Benzodioxole-containing analogs (e.g., ) are associated with metabolic stability, while phenoxy groups (as in ) may enhance receptor binding via hydrophobic interactions .
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C18H19NO4C_{18}H_{19}NO_4 and a molecular weight of 313.353 g/mol. The structure features a benzodioxole moiety linked to a dimethylphenoxy group through a propanamide linkage.

Chemical Structure Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19NO4
Molecular Weight313.353 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Core : The benzodioxole structure can be synthesized from catechol derivatives through cyclization with formaldehyde.
  • Introduction of the Dimethylphenoxy Group : This is achieved via etherification reactions using appropriate phenolic derivatives.
  • Amidation : The final step involves forming the propanamide group using acetic anhydride or acetyl chloride in the presence of a base.

These steps may vary based on specific laboratory conditions and desired yields.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate specific enzymes and receptors, influencing critical biological pathways.

Potential Biological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest it could inhibit the growth of certain microbial strains.
  • Anticancer Properties : There is emerging evidence supporting its potential role in cancer therapy by inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound showed significant antimicrobial activity against Gram-positive bacteria. While specific data on this compound is limited, it suggests a promising avenue for further investigation.
  • Anticancer Research : In vitro studies have indicated that compounds with similar structures can inhibit tumor cell proliferation. Future research focusing on this specific compound could provide insights into its efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamideInvestigated for potential anti-inflammatory effects.
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenoxy)acetamideExhibited moderate cytotoxicity against cancer cells.

This comparison illustrates that while there are similarities among compounds in this class, each variant possesses unique biological properties that warrant individual exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)propanamide

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